molecular formula C13H16F3NO B1418346 2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine CAS No. 1019443-66-3

2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B1418346
CAS No.: 1019443-66-3
M. Wt: 259.27 g/mol
InChI Key: WMPHKVGGCCEZHM-UHFFFAOYSA-N
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Description

“2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine” is a chemical compound with the molecular formula C13H16F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a trifluoromethyl group and a phenoxy group . The presence of the trifluoromethyl group and the phenoxy group is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Piperidine Derivatives

Piperidine and its derivatives are significant in chemical research, particularly in reactions like nucleophilic aromatic substitution. For instance, the interaction of piperidine with nitro-group containing compounds in organic synthesis is a basis for creating various chemical entities, highlighting the role of piperidine structures in synthetic chemistry (Pietra & Vitali, 1972)[https://consensus.app/papers/nucleophilic-substitution-nitrogroup-pietra/525ef507bd7a5e2c817c3cb9268d23a7/?utm_source=chatgpt].

Pharmacological Applications

Piperidine derivatives, such as ohmefentanyl, exhibit a range of biological activities. Research into their stereochemistry and pharmacology provides valuable insights into their potential as pharmacophores for drug development (Brine et al., 1997)[https://consensus.app/papers/ohmefentanyl-stereoisomers-chemistry-pharmacology-brine/204a69e461c25453b14a6761230765cf/?utm_source=chatgpt]. Moreover, studies on arylcycloalkylamines, including phenyl piperidines, explore their significance in developing antipsychotic agents, highlighting their therapeutic potential (Sikazwe et al., 2009)[https://consensus.app/papers/synthesis-evaluation-ligands-d2like-receptors-role-sikazwe/174a785160d057c79c260231197f713d/?utm_source=chatgpt].

Chemical Inhibitors and Piperidine Alkaloids

The role of piperidine structures extends into the study of enzyme inhibitors. For example, their application in inhibiting cytochrome P450 isoforms is crucial for understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. Furthermore, piperidine alkaloids from plants like Pinus spp. are studied for their medicinal importance, including their pharmacological properties (Singh et al., 2021)[https://consensus.app/papers/review-chemistry-pharmacology-piperidine-alkaloids-singh/0e3e6f75c1ec5d6c97755a7807677d6a/?utm_source=chatgpt].

Spiropiperidines in Drug Discovery

The exploration of spiropiperidines in recent drug discovery efforts indicates the compound's structural versatility and potential in creating novel therapeutic agents (Griggs et al., 2018)[https://consensus.app/papers/strategies-synthesis-spiropiperidines-review-years-griggs/17e731b5fe855ec2b7d99299b14dc2a5/?utm_source=chatgpt].

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)10-4-3-6-12(8-10)18-9-11-5-1-2-7-17-11/h3-4,6,8,11,17H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPHKVGGCCEZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656505
Record name 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019443-66-3
Record name 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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